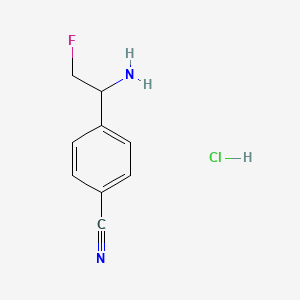

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride

Description

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a fluorinated aromatic compound characterized by a benzonitrile core substituted at the para position with a 1-amino-2-fluoroethyl group. Its molecular formula is C₉H₁₀ClFN₂, with a molecular weight of 200.65 g/mol.

Properties

IUPAC Name |

4-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRIZRPAJQOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride serves as a fundamental building block for synthesizing more complex organic molecules. Its unique functional groups enable the formation of diverse derivatives through various chemical reactions, including:

- Oxidation : Formation of oxides or other oxidized derivatives.

- Reduction : Conversion of nitrile groups to primary amines.

- Substitution Reactions : Involvement of amino and fluoroethyl groups in nucleophilic or electrophilic substitutions .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with specific enzymes and metabolic pathways, facilitating studies on enzyme kinetics and molecular interactions. The amino group can form hydrogen bonds with biological targets, enhancing its utility as a tool for probing biochemical processes .

Medicine

The compound is explored for its therapeutic properties, particularly in drug development. Its structural features suggest potential applications as an enzyme inhibitor or in modulating receptor activities. Studies indicate that compounds with similar structures exhibit significant biological activities, including antimicrobial effects and anticancer properties .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules and materials. |

| Biology | Biochemical Probing | Investigated for interactions with enzymes and metabolic pathways. |

| Medicine | Drug Development | Explored for therapeutic properties; potential enzyme inhibitor. |

Case Study 1: Enzyme Interaction Studies

Research has demonstrated the ability of this compound to inhibit specific enzymes involved in metabolic pathways. In vitro assays showed that the compound binds effectively to active sites, leading to significant inhibition rates comparable to established enzyme inhibitors .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of various synthesized compounds related to this compound. Results indicated that certain derivatives exhibited substantial inhibition against a range of microbial strains, highlighting the compound's potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzonitrile moiety can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzonitrile derivatives to illustrate key differences in substituents, properties, and applications.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Insights:

Substituent Effects: Fluoroethyl vs. Trifluoroethyl: The trifluoroethyl group in the (S)-isomer (Table 1) increases lipophilicity and metabolic stability due to strong electron-withdrawing effects, making it more resistant to enzymatic degradation compared to the monofluoroethyl group . Methoxyethyl: The methoxy group in the (R)-isomer enhances aqueous solubility but may reduce membrane permeability due to its polar nature .

Synthetic Pathways: Intermediate synthesis often involves nucleophilic substitution or reductive amination. For example, 4-aminobenzonitrile derivatives are synthesized using ethanol-water solvent systems, as seen in the preparation of 4-(4′5′-dihydrothiazol-2-yl)aniline (75% yield) .

Pharmaceutical Relevance: Rilpivirine hydrochloride, a structurally complex benzonitrile derivative, inhibits HIV-1 reverse transcriptase by binding non-competitively to the enzyme. Its synthesis requires precise impurity control, as demonstrated by HPLC methods resolving six related impurities with retention times between 1.00–27.12 minutes .

Safety and Handling: Analogous compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) highlight critical safety considerations, including skin corrosion risks (H314) and reactivity with glass. Proper ventilation and protective equipment are essential during handling .

Stability and Analysis :

- Reverse-phase HPLC with Gemini C18 columns and KH₂PO₄ buffer (pH 3.0) is effective for analyzing benzonitrile derivatives, achieving linearity (R² > 0.999) and detection limits as low as 0.05% for impurities .

Biological Activity

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the amino and fluoroethyl groups, suggest significant interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by several key functional groups:

- Amino Group : Facilitates hydrogen bonding and electrostatic interactions.

- Fluoroethyl Group : Enhances lipophilicity and membrane permeability.

- Benzonitrile Moiety : Engages in π-π interactions which can influence binding to biological macromolecules.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins.

- Electrostatic Interactions : The fluoroethyl group may interact electrostatically with negatively charged residues in proteins.

- Non-covalent Interactions : The benzonitrile moiety can participate in various non-covalent interactions that modulate protein function.

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound. It has shown effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- U87 (glioblastoma) : Displayed moderate cytotoxic effects, suggesting potential as a therapeutic agent in glioblastoma treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:

- IKKβ Inhibition : It has been noted for its role in inhibiting IKKβ, a key regulator in the NF-κB signaling pathway, which is often dysregulated in cancer .

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Moderate effectiveness |

This study underscores the compound's potential as a lead candidate for further development in cancer therapy .

Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with IKKβ revealed that it could effectively inhibit the enzyme's activity, leading to a reduction in NF-κB activation. This suggests a dual role as both an anticancer agent and an anti-inflammatory compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, intermediates like 4-cyano benzaldehyde can react with fluoroethylamine derivatives under reducing conditions (e.g., NaBH₃CN). Solvent systems such as ethanol-water mixtures (1:1 v/v) at 60–80°C have been used for analogous compounds, achieving yields of 65–75% . Optimization strategies include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of the amine donor), pH control (neutral to slightly basic), and purification via recrystallization from ethanol/diethyl ether.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity thresholds >97% are typical for research-grade material .

- Structural Confirmation : Employ H/C NMR (DMSO-d₆ or CDCl₃) to verify the benzonitrile core (δ ~110 ppm in C NMR) and fluoroethylamine moiety (δ ~4.5–5.0 ppm for CH₂F in H NMR). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ expected for C₉H₁₀F₂N₂·HCl: 239.05 g/mol) .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under argon at –20°C in amber vials to prevent decomposition. Avoid glass containers if reactivity with silanol groups is suspected (based on sulfonyl fluoride stability data) . Regularly monitor purity via HPLC, especially after long-term storage.

Advanced Research Questions

Q. How can this compound be applied in enzymatic or biological assays, such as transaminase studies?

- Methodological Answer : The fluoroethylamine group serves as a substrate analog in transaminase assays. For example, mix 1 mM compound with pyridoxal phosphate (PLP) and enzyme in phosphate buffer (pH 7.4). Monitor reaction progress via UV-Vis (λ = 340 nm) for keto-acid byproduct formation or LC-MS for amine depletion. Include controls with known inhibitors (e.g., aminooxyacetic acid) to validate specificity .

Q. How can contradictory solubility data (e.g., water insolubility vs. DMSO compatibility) be resolved experimentally?

- Methodological Answer :

- Step 1 : Perform solubility screening in 10 solvents (e.g., water, DMSO, ethanol, acetonitrile) using a shake-flask method at 25°C. Centrifuge suspensions and quantify supernatant concentration via HPLC.

- Step 2 : For DMSO stock solutions, verify stability over 24 hours (no precipitation or degradation via NMR).

- Step 3 : Use co-solvents (e.g., 10% DMSO in PBS) for biological assays to enhance solubility without denaturing proteins .

Q. What mechanistic insights can be gained from studying its electron-transfer properties?

- Methodological Answer : The benzonitrile moiety participates in twisted intramolecular charge-transfer (TICT) states. Use time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., hexane → methanol) to analyze emission spectra shifts. A red shift with increasing polarity suggests stabilization of the TICT state. Compare with model compounds lacking the fluoroethyl group to isolate electronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Step 1 : Reproduce synthesis and purification steps rigorously (e.g., argon atmosphere, anhydrous solvents).

- Step 2 : Cross-validate melting points using differential scanning calorimetry (DSC) and traditional capillary methods.

- Step 3 : Compare NMR data with computational predictions (DFT calculations for H/C chemical shifts). Discrepancies >0.5 ppm may indicate impurities or polymorphic forms .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.